Critical Assessment of Available Comparative Data
An exhaustive search of primary research papers, patents, and authoritative databases has yielded no direct, quantitative head-to-head comparisons between CAS 2499-35-6 and its closest structural analogs (e.g., the 2,4-diamino or des-methyl variants). The compound is known as a key intermediate, but its specific performance characteristics are only inferred from the final product, 5-DACTHF. For 5-DACTHF, the GAR-TFase IC50 is 3 μM and the AICAR-TFase IC50 is 94 μM . No isolated activity, selectivity, or stability data for CAS 2499-35-6 is available in the public domain to support a direct, quantifiable differentiation claim. [1]
| Evidence Dimension | Enzyme Inhibition (final product property) |
|---|---|
| Target Compound Data | No direct data available for CAS 2499-35-6 |
| Comparator Or Baseline | Final product 5-DACTHF: GAR-TFase IC50 = 3 μM; AICAR-TFase IC50 = 94 μM |
| Quantified Difference | Not calculable for the intermediate itself |
| Conditions | In vitro enzyme assay (final product) |
Why This Matters
This evidence gap means that procurement decisions must be based on the compound's structural identity and purity as a synthetic intermediate, not on unsubstantiated claims of its own biological activity.
- [1] Tong, G.L.; Lee, W.W.; Goodman, L. Synthesis of a pyrimidine analog of tetrahydrohomofolic acid. Journal of Medicinal Chemistry 1966, 9(4), 590-593. View Source
